molecular formula C13H11N5O2S B5964219 3-methyl-N-1,3,4-thiadiazol-2-yl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide

3-methyl-N-1,3,4-thiadiazol-2-yl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide

Cat. No. B5964219
M. Wt: 301.33 g/mol
InChI Key: NQPJOCIWLMKIMD-UHFFFAOYSA-N
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Description

1,3,4-thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . This moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . These compounds have shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of hydrazonoyl halides with various reagents . For example, the reaction of N-thiohydrazide pyrazole derivative with triethyl orthoformate in acetic acid under reflux can yield a 1,3,4-thiadiazole derivative .


Molecular Structure Analysis

1,3,4-thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . Due to the extra heteroatom, the inductive effect provides weak basicity to 1,3,4-thiadiazole .


Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole derivatives are often associated with their biological activities. For example, the nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .


Physical And Chemical Properties Analysis

1,3,4-thiadiazoles exhibit weak basicity due to the inductive effect provided by the extra heteroatom . They also have good liposolubility, which is most likely attributed to the presence of the sulfur atom .

Scientific Research Applications

Antiviral Research

Fused pyridine derivatives, which include the compound , have been identified as key structural fragments in antiviral agents. Their structural similarity to DNA bases like adenine and guanine explains their effectiveness in drug design, particularly for antiviral medications .

Anticancer Activity

The 1,3,4-thiadiazole moiety, a part of the compound’s structure, is known for its potential anticancer properties. It can disrupt processes related to DNA replication, thereby inhibiting the replication of cancer cells .

Antibacterial and Antifungal Applications

Compounds with the 1,3,4-thiadiazole ring have shown a broad spectrum of activity against various bacterial and fungal pathogens. This makes them valuable in the synthesis of new potent antibacterial and antifungal agents .

Anti-inflammatory and Analgesic Uses

The anti-inflammatory and analgesic properties of 1,3,4-thiadiazole derivatives make them candidates for the development of new pain relief and anti-inflammatory drugs .

Antituberculosis Potential

Research has indicated that 1,3,4-thiadiazole derivatives possess antituberculosis activity, which could be harnessed in the fight against tuberculosis .

Antidepressant and Anxiolytic Effects

The compound’s structure includes elements that have been associated with antidepressant and anxiolytic activities, suggesting its use in mental health research .

Antioxidant Properties

1,3,4-thiadiazole derivatives have also been reported to exhibit antioxidant activities, which are important in combating oxidative stress-related diseases .

Anticonvulsant Applications

Lastly, the compound’s structure is related to derivatives that have shown anticonvulsant activities, making it a potential candidate for epilepsy treatment research .

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives is generally associated with their ability to disrupt processes related to DNA replication. This allows them to inhibit the replication of both bacterial and cancer cells .

Future Directions

The development of novel 1,3,4-thiadiazole derivatives with improved therapeutic properties is an active area of research . Future work may focus on modifying the structure of known derivatives with documented activity to design new antitumor agents .

properties

IUPAC Name

6-methyl-N-(1,3,4-thiadiazol-2-yl)-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S/c1-6-9-10(11(19)16-13-17-14-5-21-13)7-3-2-4-8(7)15-12(9)20-18-6/h5H,2-4H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPJOCIWLMKIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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